Product packaging for Methyl 3-hydroxy-2,3-diphenylpropanoate(Cat. No.:CAS No. 93434-58-3)

Methyl 3-hydroxy-2,3-diphenylpropanoate

Cat. No.: B15428090
CAS No.: 93434-58-3
M. Wt: 256.30 g/mol
InChI Key: DLFSYZUHQWKGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-hydroxy-2,3-diphenylpropanoate (C₁₆H₁₆O₃, molecular weight: 256.30 g/mol) is a chiral ester featuring two phenyl groups and a hydroxyl group at the 2,3-positions of the propanoate backbone. Its stereochemistry is defined as (2S,3R), which influences its biological activity and synthetic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B15428090 Methyl 3-hydroxy-2,3-diphenylpropanoate CAS No. 93434-58-3

Properties

CAS No.

93434-58-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 3-hydroxy-2,3-diphenylpropanoate

InChI

InChI=1S/C16H16O3/c1-19-16(18)14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-15,17H,1H3

InChI Key

DLFSYZUHQWKGDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3)

  • Structure : Replaces the 3-hydroxy group with a methoxy group.
  • Properties : Exhibits altered solubility and metabolic stability due to reduced hydrogen-bonding capacity.
  • Applications : Serves as a key impurity (Imp-3) in ambrisentan synthesis, highlighting its relevance in pharmaceutical quality control .

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

  • Structure : Incorporates a 4-chlorophenyl group and dimethyl substitution at the 2-position.
  • Biological Activity : Demonstrates selective antiproliferative activity against HCT-116 colon cancer cells (IC₅₀: 0.12–0.81 mg/mL) via HDAC inhibition and TRAP1-mediated apoptosis .
  • Synthetic Utility : Acts as a scaffold for derivatives like trichloroacetimidates and hydrazides, enabling diverse functionalization .

Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

  • Structure : Features a single phenyl group and dimethyl substitution at the 2-position.
  • Applications : Intermediate in synthesizing triazolyl derivatives with HDAC inhibitory activity (e.g., IC₅₀: 0.15–1.2 μM against HeLa cells) .

Functional Group Variations

Norcurlignan (Methyl 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate)

  • Structure : Benzofuran core with multiple hydroxyl and methoxy groups.
  • Activity: Exhibits antioxidant properties (DPPH scavenging EC₅₀: 12.5 μM), outperforming Methyl 3-hydroxy-2,3-diphenylpropanoate in radical scavenging due to enhanced phenolic content .

Difluoro-3-oxo-3-phenylpropanoate Derivatives

  • Structure: Fluorinated analogs (e.g., benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate).
  • Properties: Enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making them candidates for decarboxylative coupling reactions .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Biological Activity IC₅₀/EC₅₀ Source
This compound 256.30 2,3-diphenyl, 3-hydroxy HDAC inhibition (predicted) N/A
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 268.75 4-chlorophenyl, 2,2-dimethyl Antiproliferative (HCT-116) 0.12–0.81 mg/mL
Norcurlignan 372.36 Benzofuran, dihydroxy, methoxy Antioxidant (DPPH scavenging) 12.5 μM
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate 316.36 3-methoxy, 2-hydroxy Pharmaceutical impurity N/A

Research Findings and Mechanistic Insights

  • Anticancer Activity : Chlorophenyl derivatives (e.g., compounds 7a and 7g) show TRAP1 selectivity, disrupting mitochondrial function in cancer cells .
  • Stereochemical Impact: The (2S,3R) configuration of this compound is critical for chiral recognition in synthetic pathways, as seen in the stereoselective synthesis of benzothiazepinones .
  • Fluorination Effects: Difluoro analogs exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism, a trait absent in non-fluorinated esters .

Q & A

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • UPLC-MS/MS for high-sensitivity detection of degradation products .
  • GC-MS for volatile byproducts, using derivatization (e.g., silylation) if necessary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.